Vortioxetine hydrobromide-D8 is a deuterated form of vortioxetine, a novel antidepressant primarily used for the treatment of major depressive disorder and generalized anxiety disorder. Vortioxetine is characterized as a multimodal agent that acts as a selective serotonin reuptake inhibitor, a 5-HT3 receptor antagonist, and a partial agonist at the 5-HT1A receptor. The deuterated variant, vortioxetine hydrobromide-D8, incorporates deuterium atoms into its structure, which can influence its pharmacokinetics and metabolic stability compared to its non-deuterated counterpart .
Vortioxetine was originally developed by Lundbeck and Takeda Pharmaceuticals and is marketed under the brand name Brintellix. The hydrobromide salt form is commonly utilized in clinical settings due to its improved solubility and bioavailability. The deuterated variant has gained attention for its potential to enhance pharmacological properties and reduce side effects through altered metabolic pathways .
Vortioxetine hydrobromide-D8 is classified under the category of atypical antidepressants. Its chemical formula is with the addition of deuterium atoms in specific positions, resulting in a molecular weight that reflects these substitutions. This compound is further categorized based on its pharmacological actions, which include serotonin modulation and anxiolytic effects .
The synthesis of vortioxetine hydrobromide-D8 involves several methods that incorporate deuterated reagents to achieve the desired isotopic substitution. A notable synthetic route includes:
The molecular structure of vortioxetine hydrobromide-D8 features a piperazine core with a 2-(2,4-dimethylphenylsulfanyl)phenyl group attached. The incorporation of deuterium alters the vibrational frequencies in spectroscopic analyses, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Vortioxetine hydrobromide-D8 undergoes various chemical reactions during its synthesis and metabolism:
Vortioxetine hydrobromide-D8 exerts its antidepressant effects through multiple mechanisms:
Relevant analyses include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which assess thermal stability and phase transitions .
Vortioxetine hydrobromide-D8 has significant applications in scientific research:
CAS No.: 31348-80-8
CAS No.:
CAS No.: 6801-81-6
CAS No.:
CAS No.: 2361-24-2
CAS No.: 898455-02-2